molecular formula C20H20FN3O2 B11013812 2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11013812
M. Wt: 353.4 g/mol
InChI Key: WAPPVFAGAYHCCV-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, a fluorine-substituted methoxyphenyl group, and a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluoro-2-methoxyphenyl Group: The fluoro-2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with a methoxy-substituted nucleophile.

    Attachment of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be attached through reductive amination, where a benzylamine derivative reacts with a methylamine derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, hydroxyl, or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-{[benzyl(methyl)amino]methyl}-6-(4-chloro-2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine substituent instead of fluorine.

    2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-ethoxyphenyl)pyridazin-3(2H)-one: Similar structure with an ethoxy group instead of a methoxy group.

    2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure with a pyrimidinone core instead of a pyridazinone core.

Uniqueness

The uniqueness of 2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one lies in its specific combination of functional groups and its potential biological activities. The presence of the fluorine and methoxy groups may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability, compared to similar compounds.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H20FN3O2/c1-23(13-15-6-4-3-5-7-15)14-24-20(25)11-10-18(22-24)17-9-8-16(21)12-19(17)26-2/h3-12H,13-14H2,1-2H3

InChI Key

WAPPVFAGAYHCCV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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